molecular formula C13H22Cl2N2 B2401032 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride CAS No. 2550996-67-1

3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride

Cat. No.: B2401032
CAS No.: 2550996-67-1
M. Wt: 277.23
InChI Key: TULAQCCDUZVAKW-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is a chemical compound with the molecular formula C13H20N2.2HCl. It is a derivative of aniline, featuring a pyrrolidine ring and an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride typically involves the reaction of 3-ethyl aniline with (S)-pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
  • 3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]benzamide
  • N-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline

Uniqueness

3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride is unique due to its specific structural features, such as the presence of both an ethyl group and a pyrrolidine ring.

Properties

IUPAC Name

3-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-2-11-5-3-6-12(9-11)15-10-13-7-4-8-14-13;;/h3,5-6,9,13-15H,2,4,7-8,10H2,1H3;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAQCCDUZVAKW-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC[C@@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.